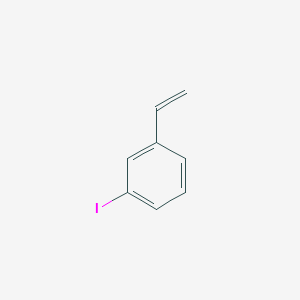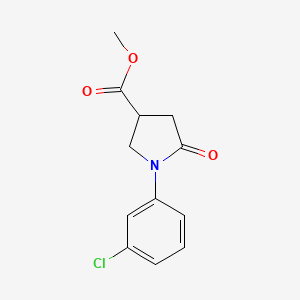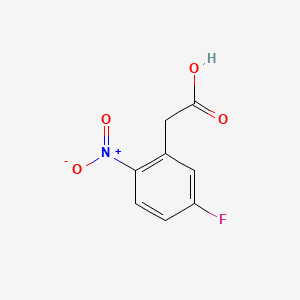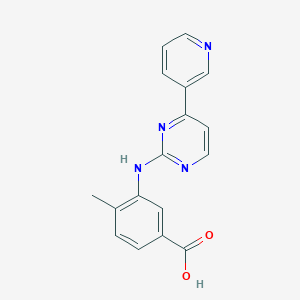
1-Éthényl-3-iodobenzène
Vue d'ensemble
Description
Applications De Recherche Scientifique
3-iodostyrene has numerous applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Material Science: It is employed in the creation of polymers and advanced materials with specific properties.
Biological Studies: Researchers use it to study the effects of iodine-containing compounds on biological systems.
Mécanisme D'action
Target of Action
1-Ethenyl-3-iodobenzene, also known as 3-Iodostyrene, is an organoiodine compound Iodobenzene, a related compound, has been shown to interact with endoglucanase f in clostridium cellulolyticum .
Mode of Action
Iodobenzene, a similar compound, has been shown to have inhibitory and excitatory effects on certain receptor cells . It’s plausible that 1-Ethenyl-3-iodobenzene might interact with its targets in a similar manner, causing changes in cellular activity.
Biochemical Pathways
Iodobenzene, a related compound, has been shown to affect the activity of endoglucanase f, an enzyme involved in the breakdown of cellulose . This suggests that 1-Ethenyl-3-iodobenzene could potentially influence carbohydrate metabolism pathways.
Pharmacokinetics
It’s known that the compound is a liquid and has a density of 167 These properties could influence its absorption and distribution in the body
Result of Action
Iodobenzene, a related compound, has been shown to have inhibitory and excitatory effects on certain receptor cells . This suggests that 1-Ethenyl-3-iodobenzene could potentially cause similar changes in cellular activity.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Ethenyl-3-iodobenzene. For instance, the release of iodobenzene into the environment can result from its use as a reagent and the subsequent synthesis of it . It’s plausible that similar environmental exposure could occur with 1-Ethenyl-3-iodobenzene, potentially affecting its action and stability.
Analyse Biochimique
Biochemical Properties
1-Ethenyl-3-iodobenzene plays a significant role in biochemical reactions, particularly in electrophilic aromatic substitution reactions. It interacts with various enzymes and proteins, such as cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. The iodine atom in 1-Ethenyl-3-iodobenzene can form halogen bonds with amino acid residues in proteins, influencing the binding affinity and activity of these biomolecules .
Cellular Effects
1-Ethenyl-3-iodobenzene affects various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of kinases and phosphatases. This compound has been shown to alter gene expression by interacting with transcription factors and other regulatory proteins. Additionally, 1-Ethenyl-3-iodobenzene can impact cellular metabolism by affecting the activity of enzymes involved in glycolysis and the citric acid cycle .
Molecular Mechanism
The molecular mechanism of 1-Ethenyl-3-iodobenzene involves its interaction with biomolecules at the molecular level. It can bind to enzymes and inhibit or activate their activity through halogen bonding and other non-covalent interactions. This compound can also modulate gene expression by binding to DNA or interacting with transcription factors. These interactions can lead to changes in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Ethenyl-3-iodobenzene can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, 1-Ethenyl-3-iodobenzene can degrade into other products, which may have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to changes in cellular function and metabolism .
Dosage Effects in Animal Models
The effects of 1-Ethenyl-3-iodobenzene vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function and metabolism. At high doses, it can be toxic and cause adverse effects such as oxidative stress, inflammation, and cell death. Threshold effects have been observed, where the biological activity of 1-Ethenyl-3-iodobenzene changes significantly at certain concentration levels .
Metabolic Pathways
1-Ethenyl-3-iodobenzene is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes can oxidize the ethenyl group, leading to the formation of reactive intermediates that can further react with other biomolecules. This compound can also affect metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways .
Transport and Distribution
Within cells and tissues, 1-Ethenyl-3-iodobenzene is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments. The distribution of this compound can influence its biological activity and its effects on cellular function .
Subcellular Localization
The subcellular localization of 1-Ethenyl-3-iodobenzene is critical for its activity and function. This compound can be targeted to specific compartments or organelles through post-translational modifications or targeting signals. For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism. The localization of 1-Ethenyl-3-iodobenzene within cells can also influence its interactions with other biomolecules and its overall biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-iodostyrene can be synthesized through several methods. One common approach involves the iodination of styrene. This process typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide, in the presence of a catalyst like acetic acid. The reaction proceeds under mild conditions, usually at room temperature, to yield 1-ethenyl-3-iodobenzene.
Industrial Production Methods: In an industrial setting, the production of 1-ethenyl-3-iodobenzene may involve large-scale iodination reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions: 3-iodostyrene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Addition Reactions: The ethenyl group can participate in addition reactions, such as hydrogenation, to form saturated compounds.
Coupling Reactions: The compound can undergo palladium-catalyzed coupling reactions, such as the Heck reaction, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Hydrogenation: Catalysts such as palladium on carbon (Pd/C) are employed under hydrogen gas.
Heck Reaction: Palladium acetate and triphenylphosphine are typical catalysts, with bases like potassium carbonate.
Major Products:
Substitution: Products include various substituted styrenes.
Hydrogenation: The major product is 3-iodoethylbenzene.
Heck Reaction: Products are often complex aromatic compounds with extended conjugation.
Comparaison Avec Des Composés Similaires
1-Ethyl-3-iodobenzene: Similar structure but with an ethyl group instead of an ethenyl group.
3-Iodobenzene: Lacks the ethenyl group, making it less reactive in addition reactions.
3-Bromostyrene: Contains a bromine atom instead of iodine, affecting its reactivity and leaving group ability.
Uniqueness: 3-iodostyrene is unique due to the presence of both an iodine atom and an ethenyl group. This combination allows for a wide range of chemical reactions, making it a valuable compound in synthetic chemistry.
Propriétés
IUPAC Name |
1-ethenyl-3-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7I/c1-2-7-4-3-5-8(9)6-7/h2-6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UENCBLICVDCSAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90446115 | |
| Record name | 1-ethenyl-3-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90446115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4840-92-0 | |
| Record name | 1-ethenyl-3-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90446115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















